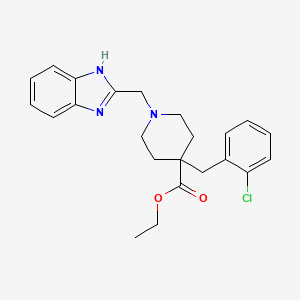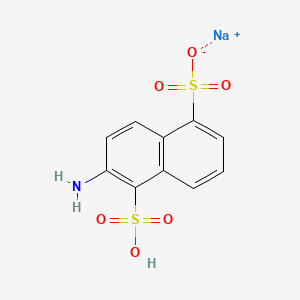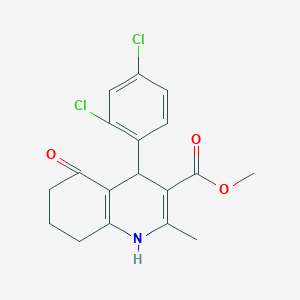![molecular formula C20H28N2 B5118143 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5118143.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,3-dimethylphenyl)piperazine, commonly known as BRL 15572, is a potent and selective antagonist of the dopamine D3 receptor. It has been extensively studied for its potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders. In
Mechanism of Action
BRL 15572 selectively blocks the dopamine D3 receptor, which is primarily expressed in the mesolimbic system, a brain region involved in reward pathways. By blocking the dopamine D3 receptor, BRL 15572 reduces the rewarding effects of drugs of abuse, thereby reducing drug-seeking behavior. In addition, BRL 15572 has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BRL 15572 has been shown to have a number of biochemical and physiological effects, including reducing drug-seeking behavior, improving cognitive function, and modulating neurotransmitter systems. BRL 15572 has also been found to have a low potential for abuse and dependence, suggesting its safety for clinical use.
Advantages and Limitations for Lab Experiments
One advantage of BRL 15572 is its high selectivity for the dopamine D3 receptor, which allows for precise targeting of this receptor in animal models of addiction and schizophrenia. However, one limitation of BRL 15572 is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for research on BRL 15572. One area of focus could be on optimizing the synthesis method to improve yields and purity. Another area of focus could be on developing new formulations of BRL 15572 with longer half-lives, which would reduce the frequency of dosing required in clinical settings. Additionally, further research could be conducted on the potential therapeutic applications of BRL 15572 in other psychiatric disorders, such as depression and anxiety. Finally, future research could explore the potential use of BRL 15572 in combination with other medications for the treatment of addiction and schizophrenia.
Synthesis Methods
BRL 15572 can be synthesized through a multistep process involving the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with 2,3-dimethylphenylacetonitrile, followed by reduction and cyclization steps. The final product is obtained through a purification process involving column chromatography. The synthesis of BRL 15572 has been optimized to achieve high yields and purity.
Scientific Research Applications
BRL 15572 has been extensively studied for its potential therapeutic applications in the treatment of addiction, schizophrenia, and other psychiatric disorders. It has been shown to selectively block the dopamine D3 receptor, which is implicated in reward pathways and the development of addiction. BRL 15572 has been found to reduce drug-seeking behavior in animal models of addiction, suggesting its potential as a treatment for substance use disorders. In addition, BRL 15572 has been shown to have antipsychotic effects in animal models of schizophrenia, indicating its potential as a treatment for this disorder.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-15-4-3-5-20(16(15)2)22-10-8-21(9-11-22)14-19-13-17-6-7-18(19)12-17/h3-7,17-19H,8-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZYRYYNHJILIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3CC4CC3C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-4-(2,3-dimethylphenyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5118063.png)
![2-(4-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5118066.png)
![N-(4-bromo-2,6-dimethylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5118086.png)

![butyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5118105.png)
![N-(1-propyl-4-piperidinyl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5118113.png)
![2-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5118122.png)
![methyl 4-[2-(2,4-dichlorophenoxy)ethoxy]benzoate](/img/structure/B5118131.png)
![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5118133.png)
![N-[2-[(3-methylphenyl)amino]-1-(2-nitro-9H-fluoren-9-ylidene)-2-oxoethyl]benzamide](/img/structure/B5118150.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5118155.png)

